molecular formula C22H24N4O3S B6455494 2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 2548991-47-3

2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B6455494
CAS No.: 2548991-47-3
M. Wt: 424.5 g/mol
InChI Key: OCVBVSMGRWIQJN-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules such as chlorophyll, hemoglobin, and cytochrome . It also contains a benzodiazole ring, which is a fused benzene and diazole ring, and a methanesulfonylbenzoyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole compounds are often synthesized using methods like the Paal-Knorr Pyrrole Synthesis . This involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions and can act as ligands in coordination compounds .

Properties

IUPAC Name

[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-24-19-9-5-4-8-18(19)23-22(24)26-13-15-11-25(12-16(15)14-26)21(27)17-7-3-6-10-20(17)30(2,28)29/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVBVSMGRWIQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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